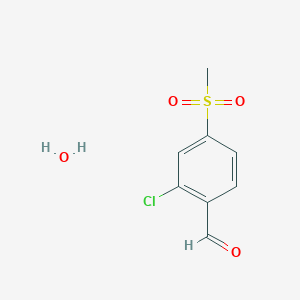
2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate
Übersicht
Beschreibung
2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate is an organic compound with the molecular formula C8H9ClO4S and a molecular weight of 236.68 . It is also known by its IUPAC name 2-chloro-4-(methylsulfonyl)benzaldehyde hydrate .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate is 1S/C8H7ClO3S.H2O/c1-13(11,12)7-3-2-6(5-10)8(9)4-7;/h2-5H,1H3;1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate has a melting point of 111-112 degrees Celsius . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Catalytic Properties and Synthesis
2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate and its derivatives have been utilized in catalytic processes and synthesis of complex compounds. Chiral 2-methylsulfinyl benzaldehyde, a related compound, has been a valuable starting material for synthesizing a variety of imino- and amino-sulfoxides. These have been used as potential activators of allyl trichlorosilane, aiding in the synthesis of enantioenriched homoallylic alcohols, which are significant in the field of asymmetric catalysis and synthesis of biologically active compounds (Sio et al., 2010).
Solubility and Phase Behavior
The solubility and phase behavior of 4-(methylsulfonyl)benzaldehyde in various organic solvents have been extensively studied. Knowledge of solubility is essential in the design of chemical processes for production and purification. The solubility of this compound in solvents like methanol, ethanol, and acetonitrile changes with temperature, which is crucial information for chemical process design and pharmaceutical formulation (Cong et al., 2016).
Optical Properties and Material Science
Derivatives of methylsulfonyl benzaldehyde have been used to prepare aluminum and zinc complexes with novel spectroscopic, thermal, thermomechanical, and optical properties. These properties are significant in material science, especially in creating materials for electronic and photonic devices. The thermal stability and solubility in organic solvents make these complexes particularly interesting for practical applications (Barberis & Mikroyannidis, 2006).
Synthesis of Complex Molecules
The compound has also been a precursor in the synthesis of complex molecules like N-(E)-Stilbenyloxymethylenecarbonyl-Substituted Hydrazones. These compounds are significant in developing new materials and potentially bioactive molecules, showing the versatility of 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate in synthetic chemistry (Patorski, Wyrzykiewicz, & Bartkowiak, 2013).
Biological and Pharmaceutical Applications
While the focus is not on drug use and dosage, it's noteworthy that derivatives of this compound have been explored for their biological potential. For instance, sulfonamide hybrid Schiff bases of anthranilic acid, synthesized from derivatives of methylsulfonyl benzaldehyde, have shown promising enzyme inhibition potential and antioxidant properties, indicating the potential for pharmaceutical applications (Kausar et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-methylsulfonylbenzaldehyde;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S.H2O/c1-13(11,12)7-3-2-6(5-10)8(9)4-7;/h2-5H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOMSQSGICPTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C=O)Cl.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



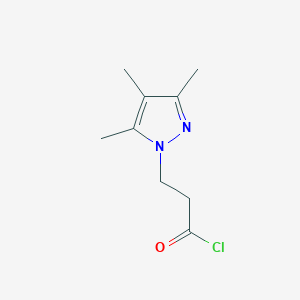
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)
![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)


![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)
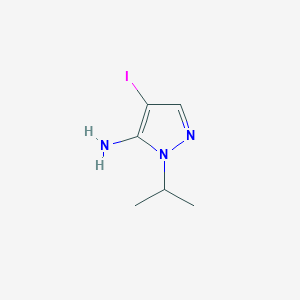
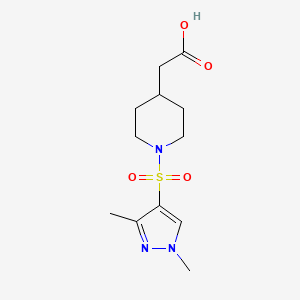
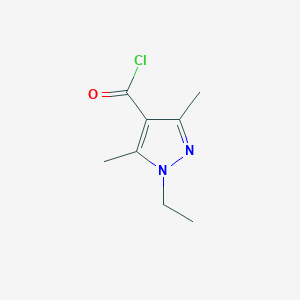
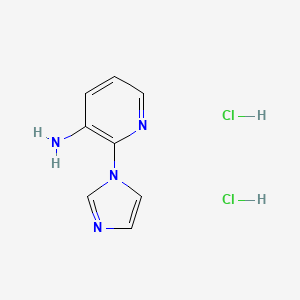
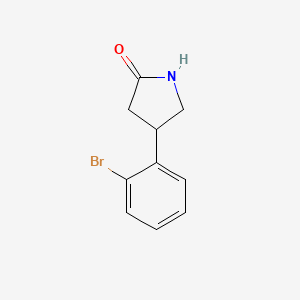
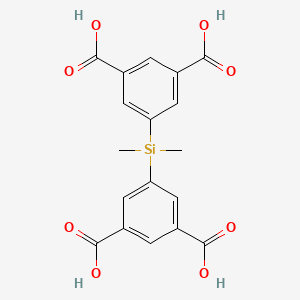

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)